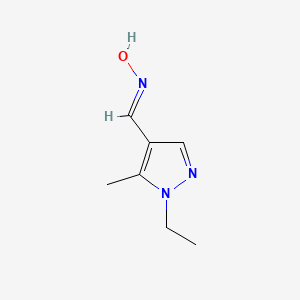
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime” are not detailed in the available literature.
Applications De Recherche Scientifique
Synthesis and Structural Properties
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime has been utilized in various chemical syntheses. For example, its derivatives can react with acetic anhydride to yield nitriles, a transformation typical for anti isomers of aldoximes. The anti configuration of these compounds has been confirmed through X-ray analysis (Attaryan et al., 2012).
Applications in Organic Synthesis
This compound serves as a precursor in organic synthesis, such as in Sonogashira-type reactions to create pyrazolo[4,3-c]pyridines. These processes involve various steps, including the use of microwave assistance and catalyzed regioselective cyclization (Vilkauskaitė et al., 2011).
Antimicrobial Agent Synthesis
A notable application is in the synthesis of new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties. These compounds have demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Biological Investigations
Compounds containing this compound have been synthesized and studied for their antimicrobial properties. These include new quinolinyl chalcones showing promising antibacterial and antifungal activities (Prasath et al., 2015).
Enzyme Inhibition Studies
In the field of enzyme inhibition, derivatives of this compound have been synthesized and evaluated as potent inhibitors of enzymes like 5α-reductase and aromatase (El-Naggar et al., 2020).
Natural Product Research
Additionally, this compound has been identified in natural products, such as new pyrazole alkaloids isolated from watermelon seeds, which exhibit melanogenesis inhibitory activity (Kikuchi et al., 2015).
Single Molecule Magnet Research
In the field of materials science, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand in the synthesis of a Mn(III)25 barrel-like cluster, demonstrating single-molecule magnetic behavior (Giannopoulos et al., 2014).
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime” could potentially be used in similar applications, although specific future directions are not detailed in the available literature.
Propriétés
IUPAC Name |
(NE)-N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-10-6(2)7(4-8-10)5-9-11/h4-5,11H,3H2,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWDPILMOAAZCI-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
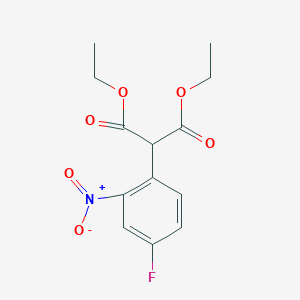
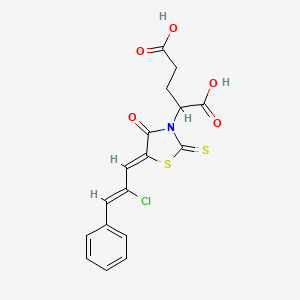
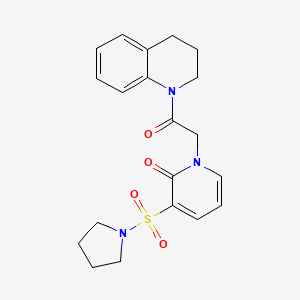

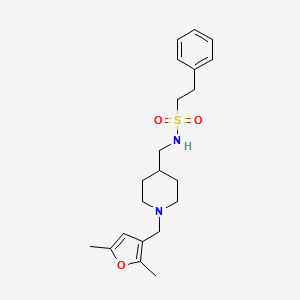
![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)
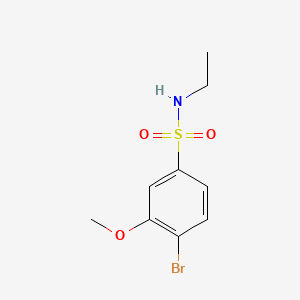
![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)

![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)
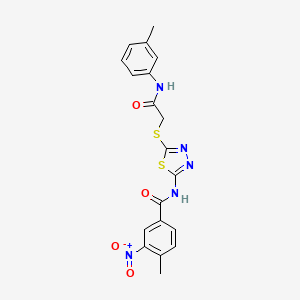
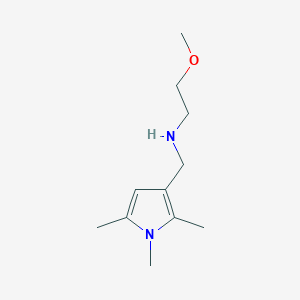
![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)
![2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2613126.png)
